An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Core Scaffold in Modern Drug Discovery
This guide provides an in-depth analysis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, reactivity, and strategic application in pharmaceutical R&D, grounded in established scientific principles and methodologies.
Introduction: The Strategic Importance of the Cyclopenta[d]pyrimidine Scaffold
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused with a cyclopentane ring. Its significance in medicinal chemistry lies not in its intrinsic biological activity, but in its role as a versatile chemical scaffold. The electron-deficient nature of the pyrimidine ring, coupled with the activated chlorine atom at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships (SAR) in drug discovery programs. Derivatives of this core structure have been investigated for a range of therapeutic targets, including as microtubule targeting agents and receptor antagonists.[1][2]
Core Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application in experimental work. The key properties of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine are summarized below.
| Property | Value | Source |
| CAS Number | 83942-13-6 | [ChemicalBook][3] |
| Molecular Formula | C₇H₇ClN₂ | [ChemicalBook][3] |
| Molecular Weight | 154.6 g/mol | [ChemicalBook][3] |
| Melting Point | 196-197 °C | [ChemicalBook][3] |
| Boiling Point | 271.7±40.0 °C (Predicted) | [ChemicalBook][3] |
| Appearance | Solid (Form may vary) | N/A |
Synthesis and Chemical Reactivity
Synthesis: The Chlorination Pathway
The most common and efficient synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves the chlorination of its corresponding hydroxyl precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric 1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one).
Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the activation of the pyrimidinol's hydroxyl group by POCl₃, converting it into a good leaving group. The subsequent nucleophilic attack by the chloride ion displaces this group, yielding the desired 4-chloro product. This is a standard, high-yielding, and reliable method for converting hydroxylated pyrimidines and purines into their chloro-analogs, which are far more versatile for further synthetic modifications.
Caption: Synthetic workflow for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Experimental Protocol: Synthesis
This protocol is a synthesized representation of standard laboratory procedures.[3] All work must be conducted in a chemical fume hood with appropriate personal protective equipment.
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Reaction Setup: To 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol), add phosphorus oxychloride (11 mL) in a flask equipped with a reflux condenser.
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Heating: Stir the mixture under reflux conditions for approximately 4 hours. The reaction should be monitored for completion using an appropriate method (e.g., TLC).
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Quenching & Extraction: After completion, cool the reaction solution to room temperature. Cautiously dilute the mixture with dichloromethane (DCM) and then slowly add it to ice water to quench the excess POCl₃.
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Workup: Separate the organic layer. Extract the aqueous layer with additional DCM.
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Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product.[3]
Reactivity: The SNAr Gateway
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chloro group is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nitrogen atoms within the pyrimidine ring, which stabilize the negatively charged Meisenheimer intermediate.
This reactivity is the cornerstone of its utility. A wide array of nucleophiles (amines, thiols, alkoxides) can be readily coupled to the cyclopenta[d]pyrimidine core, enabling the construction of diverse compound libraries for screening.
Caption: General reactivity via Nucleophilic Aromatic Substitution (SNAr).
For instance, the reaction with N-methyl-4-nitroaniline is a documented application of this principle, leading to the formation of a more complex derivative used in the development of microtubule targeting agents.[1]
Applications in Drug Discovery
The 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a validated starting point for identifying potent and selective modulators of various biological targets.
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Anticancer Agents: This core has been instrumental in the design of potent antitubulin agents that target the colchicine binding site on microtubules.[1] The ability to readily modify the C4 position allows for fine-tuning interactions within the binding pocket to enhance potency and selectivity.
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CNS Disorders: A series of derivatives based on the related 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold were designed and evaluated as orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential applications in treating anxiety, depression, and stress-related disorders.[2]
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General Intermediate: Its utility as a chemical intermediate is broad. The pyrimidine backbone is a common feature in many pharmaceutical drugs, making this and related compounds valuable building blocks in synthetic campaigns.[4]
Caption: Logical workflow from core scaffold to drug candidate.
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic techniques. The ¹H-NMR spectrum provides a distinct fingerprint for the molecule.
¹H-NMR Data (DMSO-d₆):
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δ 8.78 (1H, s): This singlet corresponds to the lone proton on the pyrimidine ring (at the C2 position), deshielded by the adjacent nitrogen atoms.
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δ 3.03 (2H, t), 2.99 (2H, t), 2.10 (2H, m): These signals in the aliphatic region represent the seven protons of the fused cyclopentane ring. The two triplets at ~3.0 ppm are from the two CH₂ groups adjacent to the pyrimidine ring, while the multiplet at ~2.10 ppm is from the central CH₂ group of the five-membered ring.[3]
Further characterization would be achieved with ¹³C-NMR, IR spectroscopy (to confirm the absence of the N-H and C=O stretches from the precursor), and mass spectrometry (to confirm the molecular weight and isotopic pattern from the chlorine atom).
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this exact CAS number is not universally available, data from closely related compounds (e.g., dichlorinated analogs) provide a strong basis for handling procedures.[5][6]
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Hazard Classification: Generally classified as harmful if swallowed (Acute Toxicity, Oral) and causing serious eye irritation.[6][7]
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Safe Handling:
-
Always use this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, heat sources, and open flames.
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References
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Cas 5466-43-3, 2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE. LookChem. [Link]
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2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. PubChem, National Library of Medicine. [Link]
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Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. National Center for Biotechnology Information (PMC). [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Center for Biotechnology Information (PMC). [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
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6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. PubMed. [Link]
Sources
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